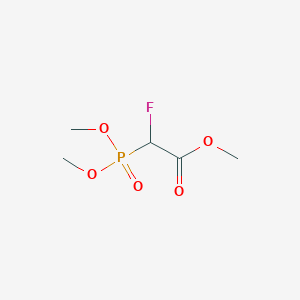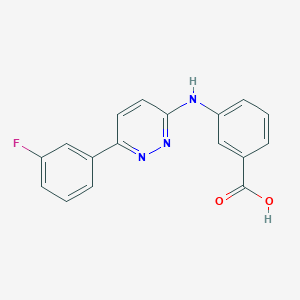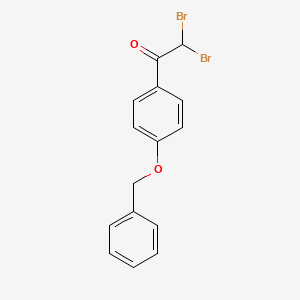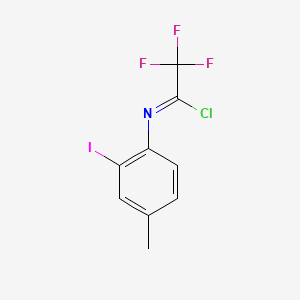
Methyl 2-(Dimethoxyphosphoryl)-2-fluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Dimethoxyphosphoryl)-2-fluoroacetate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethoxyphosphoryl group and a fluoroacetate moiety, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Dimethoxyphosphoryl)-2-fluoroacetate typically involves the reaction of dimethoxyphosphoryl chloride with methyl fluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Dimethoxyphosphoryl)-2-fluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The fluoroacetate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted fluoroacetates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(Dimethoxyphosphoryl)-2-fluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(Dimethoxyphosphoryl)-2-fluoroacetate involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions and other electrophilic centers, making it a potent ligand in coordination chemistry. The fluoroacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the fluoroacetate moiety.
Methyl phosphonoacetate: Contains a phosphono group instead of a dimethoxyphosphoryl group.
Methyl fluoroacetate: Lacks the phosphoryl group and has different reactivity.
Uniqueness
Methyl 2-(Dimethoxyphosphoryl)-2-fluoroacetate is unique due to the combination of the dimethoxyphosphoryl and fluoroacetate groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound with applications that are not easily replicated by similar compounds .
Properties
Molecular Formula |
C5H10FO5P |
|---|---|
Molecular Weight |
200.10 g/mol |
IUPAC Name |
methyl 2-dimethoxyphosphoryl-2-fluoroacetate |
InChI |
InChI=1S/C5H10FO5P/c1-9-5(7)4(6)12(8,10-2)11-3/h4H,1-3H3 |
InChI Key |
WIXRBQFHZSBKAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(F)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate](/img/structure/B13691222.png)
![2-Amino-2-[4-(tert-butyl)phenyl]acetamide](/img/structure/B13691231.png)

![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)

![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)








